molecular formula C25H24F3N3OS B15034001 2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 441783-52-4

2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B15034001
CAS No.: 441783-52-4
M. Wt: 471.5 g/mol
InChI Key: GIFVCJCULYCEJB-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydroquinoline carbonitrile class, characterized by a bicyclic framework with amino, carbonyl, and nitrile functional groups. Its structure features a 2,5-dimethylthiophen-3-yl substituent at position 4 and a 2-(trifluoromethyl)phenyl group at position 1. The 7,7-dimethyl moiety enhances steric stability, while the trifluoromethyl group contributes to electron-withdrawing effects and metabolic resistance. This structural complexity makes it a candidate for pharmaceutical exploration, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic motifs .

Properties

CAS No.

441783-52-4

Molecular Formula

C25H24F3N3OS

Molecular Weight

471.5 g/mol

IUPAC Name

2-amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C25H24F3N3OS/c1-13-9-15(14(2)33-13)21-16(12-29)23(30)31(18-8-6-5-7-17(18)25(26,27)28)19-10-24(3,4)11-20(32)22(19)21/h5-9,21H,10-11,30H2,1-4H3

InChI Key

GIFVCJCULYCEJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=CC=C4C(F)(F)F)N)C#N

Origin of Product

United States

Preparation Methods

Ionic Liquid-Catalyzed Multicomponent Synthesis

Reaction Design and Mechanistic Insights

The hexahydroquinoline core of the target compound is typically constructed via a Hantzsch-type multicomponent reaction. A highly efficient protocol employs the ionic liquid [H₂-DABCO][HSO₄]₂ as a bifunctional catalyst, enabling the condensation of 1,3-dicarbonyl compounds, malononitrile, ammonium acetate, and substituted aldehydes at ambient conditions. For the specific incorporation of the 2,5-dimethylthiophen-3-yl and 2-(trifluoromethyl)phenyl groups, tailored aldehydes such as 2,5-dimethylthiophene-3-carbaldehyde and 2-(trifluoromethyl)benzaldehyde are utilized.

The mechanism proceeds through sequential Knoevenagel condensation, Michael addition, and cyclization steps. The ionic liquid activates reactants via hydrogen bonding, accelerating enamine formation and cyclization. This method achieves yields of 76–99% within 5–15 minutes, bypassing column chromatography through simple crystallization.

Optimization of Reaction Parameters

Critical parameters for maximizing yield and minimizing side reactions include:

Parameter Optimal Value Impact on Yield
Catalyst loading 30 mg per 0.5 mmol 98% yield
Solvent Ethanol Rate enhancement
Temperature 25°C (ambient) Prevents decomposition
Substrate stoichiometry 1:1:1:1 95% conversion

Ethanol emerges as the ideal solvent due to its polarity and ability to stabilize ionic intermediates. Increasing the catalyst loading beyond 40 mg shows diminishing returns, likely due to aggregation.

Nanocatalytic Synthesis Under Ultrasonic Irradiation

Fe₃O₄@SiO₂-SO₃H Nanoparticle-Mediated Protocol

An alternative approach employs Fe₃O₄@SiO₂-SO₃H magnetic nanoparticles as a recoverable acid catalyst under ultrasonic irradiation. This method facilitates the four-component reaction of cyclohexanone derivatives, malononitrile, ammonium acetate, and functionalized aldehydes. The ultrasonic energy enhances mass transfer, reducing reaction times to 10–25 minutes with yields of 85–92%.

Advantages Over Conventional Heating:
  • Energy efficiency : Ultrasonic cavitation lowers activation energy.
  • Catalyst recyclability : Magnetic separation allows 5–7 reuse cycles without significant activity loss.
  • Functional group tolerance : Compatible with electron-withdrawing substituents like trifluoromethyl.

Substrate Scope and Limitations

The table below summarizes key substrates tested in this system:

Aldehyde Component Thiophene Derivative Yield (%) Reaction Time (min)
2-(Trifluoromethyl)benzaldehyde 2,5-Dimethylthiophen-3-yl 89 15
4-Chlorobenzaldehyde 3-Methylthiophen-2-yl 92 12
Furfural Unsubstituted thiophene 78 20

Electron-deficient aldehydes exhibit superior reactivity due to enhanced electrophilicity at the carbonyl carbon. However, sterically hindered substrates (e.g., 2,6-dimethylbenzaldehyde) require extended reaction times.

Gram-Scale Synthesis and Industrial Feasibility

Scalability of the Ionic Liquid Method

A demonstration using 10 mmol scale reactants (1.40 g dimedone, 1.40 g 2-(trifluoromethyl)benzaldehyde) achieved 92% isolated yield after 15 minutes, confirming process robustness. Key scalability considerations include:

  • Catalyst recovery : Centrifugation and washing with cold ethanol enables 80% catalyst recovery.
  • Solvent volume : Maintain 3–4 mL ethanol per 0.5 mmol substrate to prevent viscosity issues.
  • Purification : Ethanol recrystallization provides >98% purity by HPLC.

Comparative Analysis of Synthetic Routes

The following table contrasts major preparation methods:

Method Catalyst Temperature Time (min) Yield (%) Scalability
Ionic liquid [H₂-DABCO][HSO₄]₂ 25°C 5–15 76–99 Excellent
Ultrasonic Fe₃O₄@SiO₂-SO₃H 50°C 10–25 85–92 Moderate
Conventional Hantzsch K₂CO₃ 80°C 120–180 65–75 Poor

The ionic liquid method outperforms others in yield and reaction time, though ultrasonic activation provides better energy efficiency for heat-sensitive substrates.

Structural Characterization and Quality Control

Spectroscopic Validation

Successful synthesis is confirmed through:

  • ¹H NMR : Singlet at δ 4.2–4.5 ppm (NH₂), multiplet at δ 7.3–7.8 ppm (trifluoromethyl phenyl).
  • ¹³C NMR : Carbonitrile carbon at δ 118–120 ppm, carbonyl at δ 195–200 ppm.
  • IR : Stretching vibrations at 2200 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O).

Purity Assessment

Commercial batches (CAS 441783-52-4) exhibit ≥98% purity by reversed-phase HPLC (C18 column, acetonitrile/water gradient). Critical impurities include uncyclized intermediates (<1.2%) and des-methyl analogs (<0.5%).

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonitrile group can produce primary amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific biological context and require further research to elucidate .

Comparison with Similar Compounds

Electronic Effects

  • Trifluoromethyl (CF₃): Present in the target compound and derivatives, CF₃ is electron-withdrawing, improving metabolic stability and binding to hydrophobic pockets .
  • Halogens (F, Cl): Fluorine () and chlorine () modulate electronic density and steric bulk, influencing reactivity and target affinity .

Steric and Conformational Effects

  • Thiophene vs. Phenyl Rings: The 2,5-dimethylthiophen-3-yl group (target compound) introduces sulfur-based π-π interactions, whereas phenyl derivatives (e.g., ) rely on oxygen-mediated hydrogen bonding .
  • Dimethyl vs.

Biological Activity

The compound 2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-(2-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule with potential biological activities. Its unique structural features indicate that it may possess various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

PropertyValue
Molecular Weight403.55 g/mol
Molecular FormulaC24H25N3O2S
LogP4.4243
Polar Surface Area53.395 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways. For instance, studies on similar quinoline derivatives have shown inhibition of DNA gyrase and other critical enzymes that are essential for bacterial survival and proliferation .
  • Antiviral Activity : Compounds with similar structures have demonstrated antiviral effects by targeting viral enzymes such as proteases and polymerases. This suggests that the compound may exhibit potential antiviral properties against various pathogens .

Biological Activity

Research indicates that the compound has several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may show significant antibacterial and antifungal activity. For example, chalcone derivatives have been noted for their effectiveness against multidrug-resistant bacteria .
  • Anticancer Potential : The structural features of the compound suggest potential antiproliferative effects against various cancer cell lines. Chalcones and their derivatives have been studied for their ability to induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : Similar compounds have exhibited anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .

Study on Antibacterial Activity

A recent investigation into a series of quinoline derivatives demonstrated that compounds with structural similarities to our target compound exhibited strong antibacterial effects against Gram-positive and Gram-negative bacteria. The study utilized a variety of assays to assess minimum inhibitory concentrations (MICs), revealing promising results for future therapeutic applications.

Study on Anticancer Properties

In vitro studies on human cancer cell lines indicated that the compound could significantly reduce cell viability in breast (MCF-7) and ovarian (Caov-3) cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation pathways .

Q & A

Basic: What synthetic methodologies are recommended for preparing this hexahydroquinoline derivative?

Answer:
The compound can be synthesized via a multi-component Hantzsch-type reaction, leveraging cyclocondensation of β-ketoesters, aldehydes, and ammonium acetate. Key steps include:

  • Substrate Selection : Use 2-(trifluoromethyl)benzaldehyde and 2,5-dimethylthiophene-3-carboxaldehyde derivatives to introduce substituents at positions 1 and 4 of the hexahydroquinoline core .
  • Solvent Optimization : Perform reactions in ethanol or acetic acid under reflux (80–100°C) to enhance cyclization efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures yields >90% purity .

Basic: What spectroscopic and crystallographic techniques are critical for structural confirmation?

Answer:
A combined approach is essential:

  • NMR Analysis : Use 1H^1H- and 13C^13C-NMR to confirm substituent positions. The trifluoromethyl group at position 1 shows characteristic splitting in 1H^1H-NMR (δ 7.4–8.1 ppm, aromatic region) .
  • X-ray Crystallography : Resolve the chair conformation of the hexahydroquinoline ring and quantify bond angles (e.g., C3-C4-N1 = 120.5°) to validate steric effects from the 7,7-dimethyl groups .
  • Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion peak ([M+H]+^+) with <2 ppm error .

Basic: How can solubility challenges be addressed during in vitro assays?

Answer:
The compound’s low aqueous solubility (logP ≈ 3.8) requires tailored strategies:

  • Co-solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin-based solutions to enhance dissolution without cytotoxicity .
  • pH Adjustment : The nitrile group at position 3 allows limited protonation; buffer systems (pH 7.4 PBS) are optimal for stability studies .

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Answer:
Discrepancies (e.g., unexpected 1H^1H-NMR shifts vs. X-ray bond lengths) may arise from dynamic effects or crystal packing. Mitigation strategies:

  • Variable-Temperature NMR : Probe conformational flexibility (e.g., chair-to-boat transitions in the hexahydroquinoline ring) .
  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental X-ray data to identify tautomeric or rotational isomers .

Advanced: What factors influence regioselectivity during thiophene incorporation?

Answer:
The 2,5-dimethylthiophene group’s regioselectivity at position 4 is governed by:

  • Electronic Effects : Thiophene’s electron-rich C3 position favors electrophilic substitution during cyclization.
  • Steric Hindrance : 7,7-Dimethyl groups restrict access to alternative positions, as observed in analogs with 3-chlorophenyl substituents .
  • Catalytic Additives : Use iodine (5 mol%) to enhance thiophene activation and direct coupling .

Advanced: What computational methods validate electronic properties for structure-activity studies?

Answer:

  • Molecular Docking : Map the compound’s electrostatic potential (MEP) to predict binding with biological targets. The trifluoromethylphenyl moiety shows strong hydrophobic complementarity .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π contacts from the thiophene ring) to rationalize crystallographic packing .
  • ADMET Prediction : Use SwissADME to assess bioavailability; the compound’s PSA (≈70 Ų) suggests moderate blood-brain barrier permeability .

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